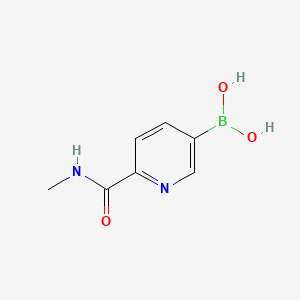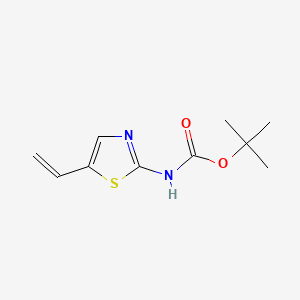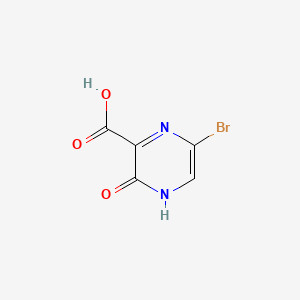
(3-((2-Chlorphenoxy)methyl)phenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, also known as (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.
BenchChem offers high-quality (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Phenylboronsäuren, einschließlich (3-((2-Chlorphenoxy)methyl)phenyl)boronsäure, wurden auf ihr Potenzial in biomedizinischen Anwendungen untersucht. Eine wichtige Anwendung ist ihre Rolle als glukosesensitive Polymere, die eine selbstregulierende Insulinabgabe ermöglichen, die für die Behandlung von Diabetes entscheidend ist. Sie fungieren aufgrund dieser Eigenschaft auch als diagnostische Mittel . Darüber hinaus haben sich diese Verbindungen als vielversprechend für die Wundheilung und Tumor-Targeting erwiesen .
Antitumor- und antibakterielle Aktivitäten
Phenylboronsäuren zeigen starke biologische Aktivitäten wie Antitumor-, Antioxidans-, Entzündungshemmer-, antibakterielle und antivirale Aktivitäten . Diese Eigenschaften machen sie in verschiedenen Bereichen wie Medizin und Umweltwissenschaften wertvoll.
Sensoranwendungen
Die einzigartige Chemie von Phenylboronsäuren ermöglicht es ihnen, reversible Komplexe mit Polyolen, einschließlich Zuckern, zu bilden. Dies hat zu ihrer Verwendung in analytischen und therapeutischen Anwendungen geführt, insbesondere als Sensoren für Glucose, die im Diabetesmanagement eingesetzt werden können . Sie werden auch in homogenen Assays oder heterogenen Detektionen aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen verwendet .
Arzneimittel-Abgabesysteme
Phenylboronsäurederivate wurden bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt. Zum Beispiel wurden reaktive Sauerstoffspezies (ROS)-responsive Arzneimittel-Abgabesysteme durch Modifikation von Hyaluronsäure mit Phenylboronsäurederivaten hergestellt. Diese Systeme können Medikamente wie Curcumin einkapseln, um arzneimittelbeladene Nanopartikel für die gezielte Therapie zu bilden .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid . This reaction is widely used for forming carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Result of Action
The primary result of the action of 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Eigenschaften
IUPAC Name |
[3-[(2-chlorophenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZSATLDHKVMHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681339 |
Source


|
| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-67-4 |
Source


|
| Record name | Boronic acid, B-[3-[(2-chlorophenoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)


![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
